2,3-Dichlorobenzohydrazide
Overview
Description
2,3-Dichlorobenzohydrazide is a chemical compound that serves as an intermediate in the synthesis of various heterocyclic compounds. It is related to 2,3-dichlorobenzoic acid, which is a key intermediate for the antiepileptic drug lamotrigine and other medicines for the treatment of central nervous system (CNS) disorders . The compound's derivatives have been studied for their potential inhibitory effects on enzymes such as lipase and α-glucosidase, which are relevant in the context of therapeutic interventions for conditions like obesity and diabetes .
Synthesis Analysis
The synthesis of compounds derived from 2,3-dichlorobenzohydrazide involves multiple steps, starting with a suitable precursor. For instance, a compound structurally related to 2,3-dichlorobenzohydrazide, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, was used as a starting material for synthesizing a series of heterocyclic compounds with potential biological activity . The synthesis process includes cyclization reactions, aminomethylation, and characterization through various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of compounds related to 2,3-dichlorobenzohydrazide is confirmed through spectroscopic techniques. For example, the structure of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, a compound synthesized from a related hydrazide, was elucidated using IR, 1H NMR, 13C NMR, and mass spectral analysis . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,3-dichlorobenzohydrazide derivatives are complex and involve multiple steps. For instance, the synthesis of 2,3-dichlorobenzoic acid, a related compound, involves diazotization and Meerwein reactions followed by oxidation with potassium permanganate . Similarly, the synthesis of heterocyclic compounds from acetohydrazide precursors involves cyclization and aminomethylation reactions . These reactions are carefully controlled to achieve the desired products with high specificity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dichlorobenzohydrazide derivatives are determined through elemental analysis and various spectroscopic methods. These properties are crucial for understanding the reactivity and potential applications of the compounds. For example, the lipase and α-glucosidase inhibition activities of the synthesized compounds provide insights into their potential as therapeutic agents. The inhibitory activities are quantified using IC50 values, which measure the effectiveness of the compounds in inhibiting the target enzymes .
Scientific Research Applications
Hydrogen-Bonded Structures
The study by Wardell et al. (2006) focuses on the hydrogen-bonded structures formed by various substituted benzohydrazides, including 2,3-dichlorobenzohydrazide. This research provides insight into the molecular linkages and chain formations of such compounds, which have implications in the development of materials and pharmaceuticals.
Synthesis and Biological Activities
- Naganagowda & Padmashali (2010) explored the synthesis of 3-Chlorobenzothiophene-2-carbonylchloride derivatives from acid hydrazides, including the role of 2,3-dichlorobenzohydrazide. The study also evaluated their antimicrobial and anthelmintic activities, highlighting the potential of these derivatives in medicinal chemistry.
- Karegoudar et al. (2008) focused on the synthesis of fused heterocycles using 2,3-dichlorobenzohydrazide, examining their antimicrobial and anti-inflammatory properties. This research contributes to the development of new pharmacological agents.
Green Synthetic Methods
- Zhu et al. (2015) developed an eco-friendly protocol for preparing 2-aryl-1,3,4-oxadiazoles using hydrazides, including 2,3-dichlorobenzohydrazide. This approach emphasizes sustainability and efficiency in chemical synthesis.
Molecular Structure and Spectroscopy
- Tao et al. (2016) conducted a detailedstudy on the molecular structure, spectroscopy, and thermodynamic parameters of 2,6-dichlorobenzamide, a related compound to 2,3-dichlorobenzohydrazide. Their research provides a deeper understanding of the physical and chemical properties of such compounds, which is crucial for their application in various scientific fields.
Synthesis and Characterization of Derivatives
- Alsahib & Dhedan (2021) researched the synthesis of heterocyclic compounds starting from chloroacetohydrazides, including 2,3-dichlorobenzohydrazide. Their study contributes to the development of new compounds with potential biological activities.
Sensor Development
- Rezaei & Damiri (2008) investigated the use of modified electrodes for the determination of hydrochlorothiazide, a compound related to 2,3-dichlorobenzohydrazide. This research is significant for developing sensitive and selective sensors in analytical chemistry.
Catalytic Systems Evaluation
- Leitch et al. (2017) conducted an assessment of various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, an essential step in synthesizing Lamotrigine, where 2,3-dichlorobenzohydrazide plays a role. This research highlights the importance of optimizing catalytic processes in pharmaceutical manufacturing.
Transition Metal Complexes
- David et al. (1999) explored the preparation and properties of transition metal complexes with N-4-methoxyphenyl-N-4-chlorobenzoyl hydrazide as a ligand. Understanding the interaction of 2,3-dichlorobenzohydrazide with metals can lead to applications in materials science and catalysis.
Safety And Hazards
properties
IUPAC Name |
2,3-dichlorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJDUQVJADYYCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397471 | |
Record name | 2,3-dichlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichlorobenzohydrazide | |
CAS RN |
438197-19-4 | |
Record name | 2,3-dichlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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